Cas no 1354487-22-1 ((2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid)
(2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- (2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid
- (2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic
- (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylic acid
- AKOS015839453
- 1354487-22-1
- (2S,4S)-4-[4-(benzyloxy)phenoxy]-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- C23H27NO6
- AKOS005264302
- (2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid
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- Inchi: 1S/C23H27NO6/c1-23(2,3)30-22(27)24-14-19(13-20(24)21(25)26)29-18-11-9-17(10-12-18)28-15-16-7-5-4-6-8-16/h4-12,19-20H,13-15H2,1-3H3,(H,25,26)/t19-,20-/m0/s1
- InChI Key: XWJPHAPIBLOONE-PMACEKPBSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@@H](OC2=CC=C(OCC3=CC=CC=C3)C=C2)C[C@H]1C(O)=O
Computed Properties
- Exact Mass: 413.18383758g/mol
- Monoisotopic Mass: 413.18383758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 85.3Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 579.8±50.0 °C at 760 mmHg
- Flash Point: 304.5±30.1 °C
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
(2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B521660-5mg |
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid |
1354487-22-1 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B521660-10mg |
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid |
1354487-22-1 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B521660-50mg |
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid |
1354487-22-1 | 50mg |
$ 115.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023568-500mg |
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid |
1354487-22-1 | 500mg |
3332CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023568-500mg |
(2S,4S)-4-[4-(Benzyloxy)phenoxy]-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid |
1354487-22-1 | 500mg |
3332.0CNY | 2021-07-13 |
(2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on (2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid
Introduction to (2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid
The compound with CAS No. 1354487-22-1, known as (2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid, is a highly specialized organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its complex stereochemistry and functional groups, which make it a valuable tool in the development of novel therapeutic agents.
Recent studies have highlighted the importance of such molecules in drug discovery, particularly in the design of compounds with high bioavailability and selectivity. The benzyloxyphenoxy group within the structure contributes to the molecule's stability and ability to interact with biological targets. Additionally, the presence of the tert-butoxycarbonyl (Boc) group plays a critical role in controlling the molecule's reactivity during synthesis and its pharmacokinetic properties.
The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry to achieve the desired (2S,4S) configuration. Researchers have employed advanced techniques such as enantioselective catalysis and stereoselective coupling reactions to ensure high yields and purity. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is essential for preclinical testing and eventual clinical trials.
In terms of application, this compound has shown promise in targeting specific biological pathways associated with various diseases, including cancer and neurodegenerative disorders. Its unique structure allows it to act as a substrate for enzymes involved in these pathways, making it a valuable tool for studying enzyme mechanisms and developing inhibitors or activators.
Furthermore, recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of this compound with unprecedented accuracy. By leveraging molecular docking studies and quantum mechanical calculations, scientists can optimize the molecule's properties for specific therapeutic applications.
The stereochemical integrity of this compound is crucial for its biological activity. The (2S,4S) configuration ensures proper alignment of functional groups, which is essential for interactions with target proteins. Any deviation from this configuration could significantly alter the molecule's efficacy or lead to unintended side effects.
In conclusion, (2S,4S)-4-4-(Benzyloxy)phenoxy-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic Acid represents a cutting-edge advancement in organic chemistry and pharmacology. Its intricate structure, combined with state-of-the-art synthesis techniques and computational modeling, positions it as a key player in the development of innovative therapeutic solutions.
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